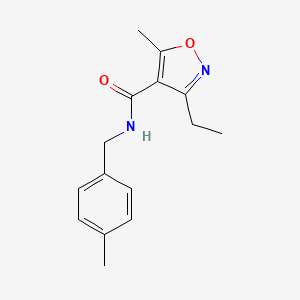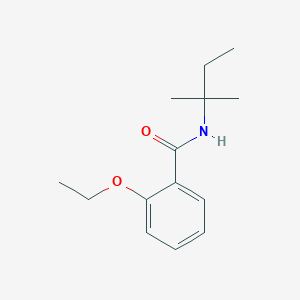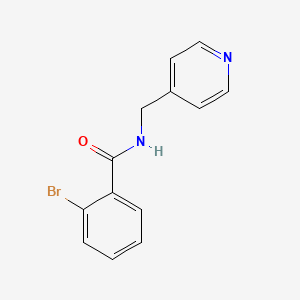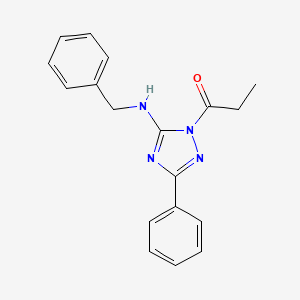
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves the modulation of GABA-A receptors. It acts as a positive allosteric modulator of the receptor, increasing the activity of the receptor and enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increase in inhibitory neurotransmission, resulting in the anxiolytic and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide are primarily related to its modulation of GABA-A receptors. It has been shown to increase the activity of the receptor, leading to an increase in inhibitory neurotransmission. This results in the anxiolytic and anticonvulsant effects of the compound. Additionally, it has been found to have sedative effects, which may be related to its modulation of GABA-A receptors.
実験室実験の利点と制限
One of the main advantages of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide for lab experiments is its unique properties and potential applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain. However, one of the limitations of the compound is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide. One potential direction is the development of new analogs and derivatives of the compound with improved properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of anxiety disorders and epilepsy. Finally, there is a need for more studies to explore the potential applications of the compound in other scientific research fields, such as medicinal chemistry and pharmacology.
合成法
The synthesis of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves a multistep process that includes the reaction of ethyl 2-oxo-4-phenylbutyrate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-2-oxo-4-phenylbutyrate. This is followed by the reaction of the resulting compound with 4-methylbenzylamine to form 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-hydroxyisoxazolecarboxamide. Finally, the compound is treated with thionyl chloride to yield 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide.
科学的研究の応用
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain.
特性
IUPAC Name |
3-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-13-14(11(3)19-17-13)15(18)16-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDHEQMFGJMNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)

![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)